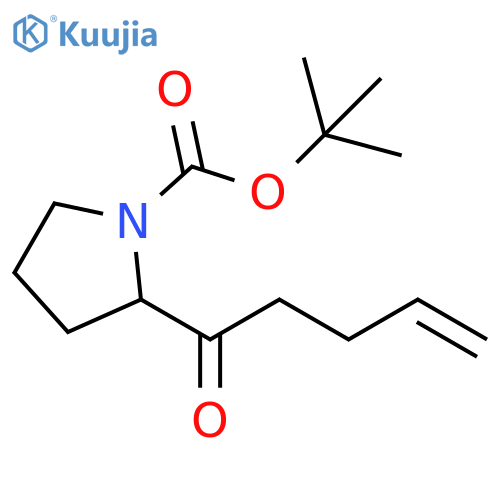Cas no 334872-13-8 (1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester)

1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C14H23NO3/c1-5-6-9-12(16)11-8-7-10-15(11)13(17)18-14(2,3)4/h5,11H,1,6-10H2,2-4H3
- InChIKey: CBLPADASFDBTOJ-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC1C(=O)CCC=C
1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797774-0.1g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
| Enamine | EN300-797774-2.5g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
| Enamine | EN300-797774-0.05g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
| Enamine | EN300-797774-1.0g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
| Enamine | EN300-797774-0.25g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
| Enamine | EN300-797774-10.0g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
| Enamine | EN300-797774-5.0g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
| Enamine | EN300-797774-0.5g |
tert-butyl 2-(pent-4-enoyl)pyrrolidine-1-carboxylate |
334872-13-8 | 95% | 0.5g |
$671.0 | 2024-05-22 |
1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
8. Book reviews
-
S. Ahmed Chem. Commun., 2009, 6421-6423
1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl esterに関する追加情報
Comprehensive Guide to 1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester (CAS No. 334872-13-8)
1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester (CAS No. 334872-13-8) is a specialized organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in drug development and material science. With the increasing demand for novel bioactive molecules, 1-Pyrrolidinecarboxylic acid derivatives have gained significant attention in both academic and industrial research.
The molecular structure of 1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester features a pyrrolidine ring substituted with a carboxylic acid ester and a pentenoyl group. This unique combination of functional groups makes it a valuable intermediate for synthesizing complex molecules. Researchers often utilize this compound in peptide coupling reactions and as a building block for heterocyclic compounds, which are essential in medicinal chemistry.
One of the most common applications of CAS No. 334872-13-8 is in the development of enzyme inhibitors and receptor modulators. The pyrrolidine core is frequently found in bioactive molecules due to its ability to mimic natural amino acids, enhancing drug-like properties. Additionally, the 1,1-dimethylethyl ester group provides stability during synthetic processes, making it a preferred choice for multi-step reactions.
In recent years, the demand for 1-Pyrrolidinecarboxylic acid derivatives has surged due to their role in cancer research and neurodegenerative disease studies. Scientists are exploring the potential of these compounds in targeting specific pathways involved in cell proliferation and inflammation. The 2-(1-oxo-4-penten-1-yl) side chain, in particular, offers opportunities for further functionalization, enabling the creation of tailored molecules for precision medicine.
From a synthetic chemistry perspective, 1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester is often employed in asymmetric synthesis and catalysis. Its compatibility with various reaction conditions, including Grignard reactions and cross-coupling methodologies, makes it a versatile reagent. Furthermore, the compound's stability under ambient conditions ensures ease of handling in laboratory settings.
The market for pyrrolidine-based intermediates like CAS No. 334872-13-8 is expanding, driven by advancements in drug discovery and biotechnology. Pharmaceutical companies are increasingly investing in custom synthesis of such compounds to accelerate their R&D pipelines. With the rise of AI-driven drug design, the need for high-purity chemical building blocks has never been greater, positioning this compound as a critical component in modern research.
For researchers working on peptidomimetics or small molecule therapeutics, 1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester offers a strategic advantage. Its modular design allows for efficient incorporation into larger molecular frameworks, facilitating the development of novel drug candidates. As the field of precision medicine evolves, compounds like these will continue to play a pivotal role in addressing unmet medical needs.
In conclusion, 1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester (CAS No. 334872-13-8) is a highly valuable compound in contemporary chemical research. Its applications span across pharmaceuticals, biotechnology, and material science, making it a cornerstone in the development of next-generation therapeutics. With ongoing innovations in synthetic methodologies and drug design, the significance of this compound is expected to grow exponentially in the coming years.
334872-13-8 (1-Pyrrolidinecarboxylic acid, 2-(1-oxo-4-penten-1-yl)-, 1,1-dimethylethyl ester) 関連製品
- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)
- 1805049-22-2(3-Cyano-4-ethyl-5-nitrophenylacetic acid)
- 2587-08-8(3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)
- 56008-66-3(methyl 4-bromo-1,3-dioxaindane-5-carboxylate)
- 2411314-50-4(N-(3-ethyl-4-methylphenyl)-2-methanesulfonylpyrimidine-4-carboxamide)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 28950-61-0(Fluorescent Brightener 210)
- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)
- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)
- 1619982-49-8(2,6-dibromo-4-(2,4-dibromophenoxy)-Phenol)




